molecular formula C12H10F2 B1391402 2-(1,1-Difluoroethyl)naphthalene CAS No. 1204296-00-3

2-(1,1-Difluoroethyl)naphthalene

Cat. No. B1391402
M. Wt: 192.2 g/mol
InChI Key: RXONBWDKWZKXMH-UHFFFAOYSA-N
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Description

“2-(1,1-Difluoroethyl)naphthalene” is a chemical compound that consists of a naphthalene core with a difluoroethyl group attached to its second carbon atom . It is commonly used as a building block in organic chemistry and can be employed in the synthesis of various pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of “2-(1,1-Difluoroethyl)naphthalene” involves complex chemical reactions. One study suggests that it can be synthesized directly through Suzuki coupling reaction between 2,6-dibromonaphthalene and boric acid intermediate . Another study indicates that it can be produced by reacting naphthalene with formaldehyde and HCl in the presence of ZnCl2 .


Molecular Structure Analysis

The molecular formula of “2-(1,1-Difluoroethyl)naphthalene” is C12H10F2 . It has an average mass of 192.205 Da and a mono-isotopic mass of 192.075058 Da .


Chemical Reactions Analysis

Naphthalene and its derivatives, including “2-(1,1-Difluoroethyl)naphthalene”, are more reactive than benzene in both substitution and addition reactions . They undergo various reactions such as nitration, sulphonation, halogenation, Friedel-Craft alkylation, and acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1,1-Difluoroethyl)naphthalene” include a density of 1.1±0.1 g/cm3, a boiling point of 268.9±25.0 °C at 760 mmHg, and a flash point of 96.3±11.0 °C . It also has a molar refractivity of 53.5±0.3 cm3 .

Scientific Research Applications

Supramolecular Chemistry and Molecular Switching Devices

Naphthalene diimides are extensively used in supramolecular chemistry. They form the basis of host-guest complexes and molecular switching devices, including catenanes and rotaxanes. This application is significant for the development of advanced materials and nanotechnology (Kobaisi et al., 2016).

Sensors and Gelators

NDIs have been employed as sensors and gelators for sensing aromatic systems. Their unique chemical structure allows them to interact with various compounds, making them useful in detecting specific chemicals or environmental conditions (Bhosale, Jani, & Langford, 2008).

Catalysis and Anion-π Interactions

The role of NDIs in catalysis, especially through anion-π interactions, is a notable area of research. These interactions are crucial in various chemical processes and can lead to the development of more efficient and environmentally friendly catalysts (Kobaisi et al., 2016).

Photovoltaic Devices and Artificial Photosynthesis

Core-substituted naphthalene diimides (cNDIs) are being researched for their potential in solar cell technology and artificial photosynthesis. Their unique properties could lead to more efficient ways of harnessing solar energy (Bhosale, Jani, & Langford, 2008).

Fluorescence Microscopy and Biological Imaging

Certain naphthalene derivatives are used as fluorescent dyes in biological imaging. They are particularly useful in fluorescence microscopy due to their solvent polarity and viscosity-sensitive properties, allowing for high-resolution imaging in biological contexts (Jacobson et al., 1996).

Environmental Applications

Naphthalene and its derivatives are also significant in environmental science, particularly in understanding the atmospheric reactions and degradation processes of polycyclic aromatic hydrocarbons (PAHs) (Sasaki, Aschmann, Kwok, Atkinson, & Arey, 1997).

Biodegradation Research

Stable isotope probing, a technique used in biodegradation research, has been applied to study naphthalene catabolism in complex microbial communities. This application is crucial for understanding the environmental impact and breakdown of naphthalene compounds (Wackett, 2004).

properties

IUPAC Name

2-(1,1-difluoroethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2/c1-12(13,14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXONBWDKWZKXMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-Difluoroethyl)naphthalene

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